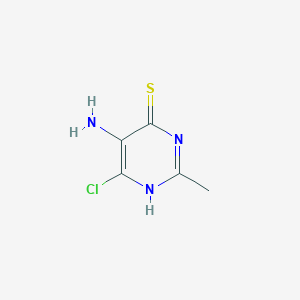

5-Amino-6-chloro-2-methylpyrimidine-4-thiol

Description

5-Amino-6-chloro-2-methylpyrimidine-4-thiol is a pyrimidine derivative characterized by a thiol (-SH) group at position 4, a chlorine atom at position 6, and a methyl group at position 2. This compound is primarily used as a building block in drug discovery and materials science due to its reactive thiol moiety, which facilitates disulfide bond formation, metal coordination, and nucleophilic substitutions .

Properties

IUPAC Name |

5-amino-6-chloro-2-methyl-1H-pyrimidine-4-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3S/c1-2-8-4(6)3(7)5(10)9-2/h7H2,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQZBHWJTOVORS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=S)C(=C(N1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-chloro-2-methylpyrimidine-4-thiol typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as 2-methylpyrimidine derivatives.

Amination: The amino group is introduced at the 5th position through amination reactions using ammonia or amines under suitable conditions.

Thiol Group Introduction: The thiol group is introduced at the 4th position through thiolation reactions using thiolating agents like thiourea or hydrogen sulfide.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to carry out the chlorination, amination, and thiolation reactions.

Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-chloro-2-methylpyrimidine-4-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can undergo reduction reactions to form corresponding amines or thiols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, alcohols, or thiols under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Amines, alcohols, thiols, and other nucleophiles.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines, thiols.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 5-amino-6-chloro-2-methylpyrimidine-4-thiol exhibit promising antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of pathogenic bacteria, making them potential candidates for antibiotic development. The work by Gangjee et al. (1996) emphasizes the synthesis of novel pyrimidine derivatives that act as inhibitors of thymidylate synthase, which is crucial for DNA synthesis in bacterial cells. This positions the compound as a valuable scaffold for developing new antibacterial agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research suggests that it may inhibit leukotriene synthesis, which is implicated in various inflammatory conditions. The potential use of such compounds as therapeutic agents for diseases like asthma and arthritis has been documented, indicating their relevance in pharmacology .

Synthetic Chemistry

Intermediate in Synthesis

this compound serves as a key intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for regio- and stereoselective reactions that lead to complex molecular architectures. Čikotienė et al. (2007) explored these reactions, demonstrating the compound's utility in creating diverse chemical entities .

Reagent in Analytical Chemistry

In analytical chemistry, this compound has been utilized as a reagent for the spectrophotometric determination of metal ions. Gaikwad et al. (2005) highlighted its effectiveness in developing analytical methods for detecting metal contaminants, showcasing its importance beyond synthetic applications .

Molecular Biology

Oligonucleotide Modifications

The compound's derivatives have been explored for their role in molecular biology, particularly in the modification of oligonucleotides. Ede et al. (1994) discussed the preparation of thiol-derivatized oligonucleotides that can serve as antisense inhibitors of gene expression. This application underscores its significance in genetic research and therapeutic development .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Antimicrobial and anti-inflammatory properties; potential antibiotic development |

| Synthetic Chemistry | Intermediate for synthesizing heterocyclic compounds; regio- and stereoselective reactions |

| Analytical Chemistry | Reagent for spectrophotometric determination of metal ions |

| Molecular Biology | Modification of oligonucleotides; antisense inhibitors |

Case Studies and Research Findings

- Antibacterial Activity Study : Gangjee et al. (1996) synthesized novel pyrimidine derivatives based on this compound and tested their efficacy against bacterial strains, revealing significant inhibitory effects.

- Inflammation Inhibition Research : A study by Harnden and Hurst (1990) demonstrated that pyrimidine derivatives could effectively inhibit leukotriene synthesis, suggesting their potential use in treating inflammatory diseases.

- Analytical Method Development : Gaikwad et al. (2005) developed a spectrophotometric method using this compound to detect metal ions in environmental samples, highlighting its role in analytical chemistry.

Mechanism of Action

The mechanism of action of 5-Amino-6-chloro-2-methylpyrimidine-4-thiol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing their catalytic activity. It can also interact with nucleic acids and proteins, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural and Functional Group Variations

The compound’s structural analogs differ in substituent positions and functional groups, leading to variations in reactivity, solubility, and applications. Key comparisons include:

Table 1: Structural Comparison of Pyrimidine Derivatives

Electronic and Spectroscopic Properties

Quantum chemical studies on pyrimidine analogs (e.g., 2-amino-4-methoxy-6-methylpyrimidine) reveal that electron-withdrawing groups (e.g., Cl, NO₂) decrease electron density at the pyrimidine ring, altering UV-Vis absorption and IR spectra. The thiol group in this compound introduces distinct spectroscopic features, such as S-H stretching vibrations (~2500 cm⁻¹ in IR) and enhanced π→π* transitions compared to methoxy or bromo analogs .

Research Findings and Limitations

- Biological Activity : Thiol-containing pyrimidines exhibit higher binding affinity to cysteine-rich enzyme active sites (e.g., tyrosine kinases) compared to methylthio or methoxy analogs .

- Stability Issues: The thiol group in this compound may oxidize to disulfides under ambient conditions, necessitating storage under inert atmospheres .

- Knowledge Gaps: Limited data on solubility, melting points, and toxicity of the target compound hinder its industrial adoption .

Biological Activity

5-Amino-6-chloro-2-methylpyrimidine-4-thiol (CAS No. 1023758-31-7) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms of action, pharmacokinetics, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C5H6ClN3S. The compound features a pyrimidine ring substituted with an amino group, a chlorine atom, and a thiol group, which contribute to its reactivity and biological interactions.

1. Enzyme Inhibition:

Research indicates that compounds similar to this compound may act as enzyme inhibitors. For example, pyrimidine derivatives have been shown to inhibit various kinases and enzymes involved in cancer pathways, suggesting potential applications in oncology .

2. Interaction with Biological Targets:

The thiol group in the compound may facilitate interactions with biological macromolecules, enhancing its potential as an antimicrobial and anticancer agent. This interaction is critical for modulating cellular pathways and inducing apoptosis in cancer cells .

Biological Activity

1. Antimicrobial Activity:

Preliminary studies suggest that this compound exhibits significant antimicrobial properties. It has been noted for its efficacy against both Gram-positive and Gram-negative bacteria, demonstrating potential as a therapeutic agent in treating infections .

2. Anticancer Potential:

Research has highlighted the compound's ability to induce apoptosis in various cancer cell lines. For instance, studies involving related pyrimidine compounds have shown promising results in inhibiting tumor growth by targeting specific signaling pathways associated with cell proliferation and survival .

Case Studies

Case Study 1: Anticancer Activity

In a study examining the effects of pyrimidine derivatives on ovarian cancer cell lines (OVCAR5 and SKOV3), compounds similar to this compound demonstrated concentration-dependent degradation of transglutaminase 2 (TG2), a protein implicated in cancer progression. The results indicated that higher concentrations led to significant reductions in TG2 levels within 6 hours, suggesting a mechanism for tumor suppression .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of thiol-containing pyrimidines revealed that this compound effectively inhibited bacterial growth at low concentrations. This study emphasized the compound's potential as a lead candidate for developing new antibiotics .

Data Tables

Q & A

Q. What are the standard synthetic protocols for preparing 5-amino-6-chloro-2-methylpyrimidine-4-thiol, and what reaction conditions optimize yield?

- Methodological Answer : A common approach involves refluxing 2-methylthiopyrimidine derivatives with amines (e.g., cyclohexylamine) in polar solvents like ethanol or DMF, followed by acidification with dilute HCl to precipitate the product . Chlorination steps using phosphoryl chloride (POCl₃) are critical for introducing the chloro substituent at the 6-position, as demonstrated in analogous pyrimidine syntheses . Optimization studies suggest that prolonged heating (12–24 hours) and controlled stoichiometry of amines improve yields. Crystallization from solvents like ethanol or acetonitrile enhances purity .

Q. How is the thiol (-SH) group introduced at the 4-position of the pyrimidine ring?

- Methodological Answer : The thiol group is typically introduced via nucleophilic substitution or thiolation reactions. For example, treatment of 4-chloro precursors with thiourea or sodium hydrosulfide (NaSH) under basic conditions replaces the chloro group with -SH. Reaction monitoring via TLC or HPLC is recommended to track thiolation efficiency, as competing side reactions (e.g., oxidation to disulfides) may occur .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methyl at 2-position, amino at 5-position). The thiol proton may appear as a broad peak at ~3.5–4.5 ppm but is often absent due to exchange broadening; derivatization (e.g., methylation) can aid detection .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns, distinguishing between chloro and other halogens.

- IR : Strong absorption bands near 2550 cm⁻¹ confirm the -SH group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Yield discrepancies often arise from variations in reaction scale, solvent purity, or amine nucleophilicity. For instance, sterically hindered amines (e.g., cyclohexylamine) may require extended reaction times compared to primary amines . Systematic studies using design of experiments (DoE) can identify critical parameters (e.g., temperature, solvent polarity) and their interactions. Comparative HPLC analysis of crude products from different protocols helps quantify byproduct formation and guide optimization .

Q. What computational tools predict the reactivity of the thiol group in downstream functionalization?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model thiolate anion formation and nucleophilic attack sites. Databases like REAXYS and PISTACHIO provide experimental precedents for analogous reactions (e.g., alkylation, oxidation) . For example, the thiol group’s susceptibility to oxidation to sulfonic acids under acidic conditions can be predicted using thermodynamic parameters from computational models .

Q. How can researchers address challenges in isolating the thiol form versus its disulfide byproducts?

- Methodological Answer :

- Inert Atmosphere : Conduct reactions under nitrogen/argon to minimize oxidation.

- Additives : Include reducing agents (e.g., dithiothreitol, DTT) during workup to stabilize the thiol form.

- Chromatography : Use reverse-phase HPLC with mobile phases containing 0.1% trifluoroacetic acid (TFA) to separate thiols from disulfides. LC-MS monitoring ensures real-time tracking of oxidation states .

Q. What strategies enable regioselective modification of the amino group at the 5-position?

- Methodological Answer : The amino group’s reactivity is modulated by adjacent electron-withdrawing substituents (e.g., chloro at 6-position). Acylation or sulfonation reactions proceed efficiently in dichloromethane (DCM) with bases like triethylamine to scavenge HCl. For selective alkylation, protective groups (e.g., Boc) on the thiol may be required to prevent competing thiol-amine interactions .

Data Analysis & Experimental Design

Q. How should researchers design stability studies for this compound under varying pH and temperature?

- Methodological Answer :

- pH Stability : Prepare buffers (pH 1–13) and incubate the compound at 25°C and 40°C. Monitor degradation via UPLC-UV at 254 nm, focusing on thiol oxidation and hydrolytic cleavage of the chloro group.

- Kinetic Analysis : Fit degradation data to first-order or Arrhenius models to predict shelf-life. NMR or LC-MS identifies degradation products (e.g., disulfides, dechlorinated analogs) .

Q. What mechanistic insights explain unexpected byproducts in amination reactions?

- Methodological Answer : Competing pathways (e.g., over-amination at the 4-position) may occur due to residual moisture or excess amine. Isotopic labeling (¹⁵N-ammonia) and tandem MS/MS can trace nitrogen incorporation sites. Computational studies (e.g., transition state modeling) reveal steric or electronic barriers to regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.